An In-depth Technical Guide to 5-Amino-2-fluoro-4-nitrobenzotrifluoride
An In-depth Technical Guide to 5-Amino-2-fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-fluoro-4-nitrobenzotrifluoride is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amine, a fluorine atom, a nitro group, and a trifluoromethyl group on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of its chemical properties, potential applications, and synthetic considerations.
Core Chemical Properties
| Property | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | 5-Amino-2-nitrobenzotrifluoride (Isomer) | 5-Fluoro-2-nitrobenzotrifluoride (Related Compound) |
| CAS Number | 179062-05-6[1] | 393-11-3[2][3][4] | 393-09-9[5][6] |
| Molecular Formula | C₇H₄F₄N₂O₂[1] | C₇H₅F₃N₂O₂[3][4] | C₇H₃F₄NO₂[5][6] |
| Molecular Weight | 224.11 g/mol [1] | 206.12 g/mol [3][4] | 209.10 g/mol [5][6] |
| Appearance | Data not available | Yellow to Amber to Dark red powder to crystal | Light yellow to yellow to orange clear liquid[5] |
| Melting Point | Data not available | 125-129 °C[2] | 22-24 °C[5] |
| Boiling Point | Data not available | Data not available | 199 °C[5] |
| Density | Data not available | Data not available | 1.53 g/cm³[5] |
| Solubility | Data not available | Data not available | Data not available |
| Purity | 97%[1] | >98.0%(GC)[2] | ≥ 98% (GC)[5] |
| Storage | Room temperature[1] | Store in a cool, dry place | Store at Room Temperature[5] |
| Synonyms | 2-nitro-4-fluoro-5-trifluoromethylaniline[1] | 4-Nitro-3-(trifluoromethyl)aniline[2][3] | 2-Nitro-α,α,α,5-tetrafluorotoluene[5] |
Applications in Drug Development
While specific biological activities of 5-Amino-2-fluoro-4-nitrobenzotrifluoride are not extensively documented, its structural motifs are of high interest in pharmaceutical research. It serves as a valuable precursor for synthesizing compounds with potential therapeutic applications, particularly in the development of antimicrobial and antiviral drugs.[1] The presence of both fluorine and a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Synthesis and Reactivity
Plausible Synthetic Pathway
For instance, the synthesis of the related compound 2-nitro-4-trifluoromethylaniline involves the reaction of 4-chloro-3-nitro-benzotrifluoride with an excess of aqueous ammonia at elevated temperatures, sometimes in the presence of a copper catalyst.[7] A similar nucleophilic aromatic substitution of a suitable leaving group on a di-substituted benzotrifluoride ring could potentially yield the target molecule.
Caption: Plausible synthetic pathway for 5-Amino-2-fluoro-4-nitrobenzotrifluoride.
Reactivity
The reactivity of 5-Amino-2-fluoro-4-nitrobenzotrifluoride is dictated by its functional groups:
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Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization.
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Nitro Group: The nitro group is strongly electron-withdrawing and can be reduced to an amino group, providing another handle for synthetic modifications.
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Aromatic Ring: The electron-deficient nature of the aromatic ring, due to the nitro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution, potentially at the fluorine position depending on the reaction conditions.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride are not currently available in the public domain. The following represents a generalized workflow for the characterization of such a compound.
Caption: General workflow for the characterization of a synthesized chemical compound.
Conclusion
5-Amino-2-fluoro-4-nitrobenzotrifluoride is a chemical intermediate with considerable potential in the field of drug discovery. While its specific physicochemical properties and biological activities are yet to be fully elucidated in publicly accessible literature, its structural features suggest it is a valuable building block for the synthesis of novel therapeutic agents. Further research into this compound is warranted to fully explore its synthetic utility and potential contributions to the development of new pharmaceuticals.
References
- 1. 5-AMINO-2-FLUORO-4-NITROBENZOTRIFLUORIDE [myskinrecipes.com]
- 2. 393-11-3 Cas No. | 5-Amino-2-nitrobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 3. 5-Amino-2-nitrobenzotrifluoride (CAS 393-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 5-Amino-2-nitrobenzotrifluoride [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4NO2 | CID 223094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
